molecular formula C15H19N3O2 B2802660 N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014088-43-7

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2802660
CAS No.: 1014088-43-7
M. Wt: 273.336
InChI Key: AFJXTTGUVCJFPW-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an isopropylphenyl group, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring. The resulting pyrazole derivative is then subjected to further functionalization to introduce the methoxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions can be carried out using appropriate alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

    Reduction: Formation of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group.

    N-(4-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group and has a different substitution pattern on the pyrazole ring.

    N-(4-isopropylphenyl)-3-methoxy-1H-pyrazole-4-carboxamide: Lacks the methyl group.

Uniqueness

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the specific combination of substituents on the pyrazole ring. The presence of the isopropylphenyl group, methoxy group, and carboxamide group imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-15(13)20-4/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJXTTGUVCJFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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